Nlx204; nlx204

説明

NLX-204 is a potent and selective ERK1/2 phosphorylation-preferring serotonin 5 HT1A receptor agonist with pKi = 10.19. NLX-204 displayed high selectivity in the SafetyScreen44 panel (including hERG channel), high solubility, metabolic stability, and Caco-2 penetration and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein. Preliminary in vivo studies confirmed its promising pharmacokinetic profile. NLX-204 also robustly stimulated ERK1/2 phosphorylation in rat cortex and showed highly potent (MED = 0.16 mg/kg) and efficacious antidepressant-like activity, totally eliminating immobility in the rat Porsolt test.

作用機序

Target of Action

NLX-204 is a highly selective serotonin 5-HT1A ‘biased’ agonist . The primary target of NLX-204 is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood and anxiety.

Mode of Action

NLX-204 interacts with its target, the 5-HT1A receptor, by acting as a biased agonist . This means that it can activate the receptor in a way that preferentially triggers certain signaling pathways over others. Specifically, NLX-204 is known to preferentially stimulate ERK1/2 phosphorylation .

Biochemical Pathways

The activation of the 5-HT1A receptor by NLX-204 leads to the phosphorylation of extracellular regulated kinase (ERK) and of cAMP response element-binding protein (CREB) . These are key components of intracellular signaling pathways that regulate various cellular processes, including cell growth and differentiation, gene expression, and synaptic plasticity.

Result of Action

NLX-204 has been shown to have potent and efficacious antidepressant-like activity . In animal models of depression, it has been found to rapidly reverse depression-like behaviors, attenuate working memory deficit, and decrease anxiety behavior . These effects have been observed to persist for several weeks following treatment cessation .

Action Environment

It is worth noting that the efficacy of nlx-204 has been demonstrated in different animal models of depression, suggesting that its action is robust across different environmental conditions .

生化学分析

Biochemical Properties

Nlx204 interacts with the serotonin 5-HT 1A receptor . This interaction is characterized by biased agonism, where Nlx204 preferentially activates certain pathways downstream of the receptor to exert its effects .

Cellular Effects

Nlx204 influences cell function by modulating the activity of the serotonin 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nlx204 exerts its effects at the molecular level by binding to the serotonin 5-HT 1A receptor and activating certain downstream pathways . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Nlx204 have been observed to persist for 3 weeks following treatment cessation in laboratory settings . This suggests that Nlx204 has a long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, Nlx204 has been shown to reverse sucrose intake deficit from treatment Day 1, with nearly full reversal observed at the higher dose at Days 8 and 15 . These effects were observed to persist for 3 weeks following treatment cessation .

Metabolic Pathways

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

As a small molecule, it is likely that Nlx204 can freely diffuse across cell membranes .

Subcellular Localization

As a serotonin 5-HT 1A receptor agonist, it is likely that Nlx204 localizes to the cell membrane where the receptor is located .

生物活性

NLX-204 is a selective biased agonist of the serotonin 5-HT1A receptor, which has garnered attention for its potential antidepressant properties. This article delves into the biological activity of NLX-204, exploring its mechanisms, effects in various studies, and implications for treatment-resistant depression (TRD).

NLX-204 operates primarily through selective activation of the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety. Unlike traditional antidepressants that often target multiple neurotransmitter systems, NLX-204 exhibits a unique signaling bias that enhances its therapeutic profile while minimizing side effects commonly associated with serotonergic drugs.

Key Mechanisms:

- Biased Agonism: NLX-204 preferentially activates certain intracellular pathways (e.g., ERK1/2 phosphorylation) over others, which may contribute to its rapid antidepressant effects without the hallucinogenic properties associated with other serotonergic agents like LSD .

- Neurochemical Modulation: In preclinical models, NLX-204 has been shown to induce significant neurochemical changes that correlate with improved mood and reduced anxiety behaviors .

Preclinical Studies

- Forced Swim Test (FST): In naïve mice, NLX-204 significantly decreased immobility time in the FST, suggesting robust antidepressant-like effects. This model is widely used to evaluate the efficacy of antidepressants .

- Behavioral Tests: Studies have demonstrated that NLX-204 exhibits rapid-acting antidepressant-like properties across various mouse models of depression. It has been compared favorably against established treatments like ketamine .

- Pharmacokinetics: The median effective dose (MED) of NLX-204 was found to be approximately 0.16 mg/kg in rat models, indicating high potency .

Comparative Studies

NLX-204 was assessed alongside other compounds such as NLX-101 and ketamine. The following table summarizes key findings:

| Compound | Mechanism | Dose (mg/kg) | Effectiveness in FST | Additional Notes |

|---|---|---|---|---|

| NLX-204 | 5-HT1A biased agonist | 0.16 | Significant reduction | Rapid onset; minimal side effects |

| NLX-101 | 5-HT1A biased agonist | TBD | Moderate reduction | Similar profile but less potent than NLX-204 |

| Ketamine | NMDA antagonist | 10 | Significant reduction | Established rapid antidepressant |

Case Studies and Clinical Implications

While most studies on NLX-204 are preclinical, its mechanism suggests potential applicability in treating TRD. Current research indicates that patients with TRD often exhibit altered serotonin signaling pathways; thus, a selective agent like NLX-204 could provide a novel therapeutic avenue.

Clinical Relevance:

- Targeting TRD: Given its unique action on the 5-HT1A receptor, NLX-204 may be particularly beneficial for patients who do not respond to conventional SSRIs or SNRIs.

- Safety Profile: The biased agonism may reduce the risk of adverse effects commonly seen with non-selective serotonergic agents, making it a promising candidate for further clinical development .

科学的研究の応用

Key Findings on Mechanism

- Biased Agonism : NLX-204 selectively activates 5-HT1A receptors, leading to enhanced ERK phosphorylation.

- Rapid Action : Demonstrates quick effects in animal models, offering a potential alternative for patients who do not respond to conventional treatments.

Antidepressant Activity

NLX-204 has been extensively studied for its antidepressant-like effects in various animal models. Notably, it has demonstrated significant efficacy in reversing depression-like behaviors induced by chronic mild stress and corticosterone administration.

Case Study: Chronic Mild Stress Model

In a study involving male CD-1 mice subjected to unpredictable chronic mild stress, NLX-204 was administered at a dose of 2 mg/kg. The results indicated:

- Reduction in Immobility : Significant decrease in immobility during the forced swim test (FST).

- Normalization of Sucrose Preference : Restoration of sucrose preference, indicating anti-anhedonic properties .

Comparative Efficacy

NLX-204 has been compared with other rapid-acting antidepressants, such as ketamine. In a head-to-head analysis:

| Compound | Dose (mg/kg) | Effect on Immobility (FST) | Effect on Sucrose Preference |

|---|---|---|---|

| NLX-204 | 2 | Significant decrease | Normalized |

| Ketamine | 10 | Significant decrease | Normalized |

Both compounds showed similar efficacy; however, NLX-204's mechanism through biased agonism may provide a unique therapeutic advantage .

Potential in Broader Applications

Beyond depression, there is emerging interest in the use of NLX-204 for other neuropsychiatric conditions. Its ability to modulate serotonin signaling could make it relevant for conditions such as anxiety disorders and schizophrenia.

特性

IUPAC Name |

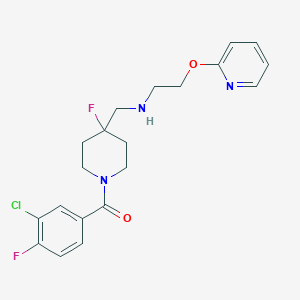

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGJWWPDKBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。